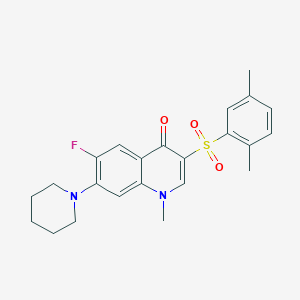![molecular formula C12H20N2O4S B2977231 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097893-29-1](/img/structure/B2977231.png)
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a synthetic compound characterized by its intricate molecular structure, which includes thiophene, hydroxyethoxy, and methoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route includes the initial preparation of intermediates such as 2-(2-hydroxyethoxy)ethanol and thiophene-2-carboxylic acid. These intermediates are then reacted under controlled conditions to form the final product, using reagents such as urea, catalysts, and solvents like dichloromethane.
Industrial Production Methods: : On an industrial scale, the production of this compound might employ continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control over reaction parameters and reduces the risk of by-product formation.
Análisis De Reacciones Químicas
Types of Reactions: : 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form corresponding oxides.
Reduction: : Conversion to alcohols or amines using reducing agents.
Substitution: : Halogenation or nitration to introduce different functional groups.
Common Reagents and Conditions: : Reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and halogens (substitution) are often used. Reaction conditions include controlled temperature, pressure, and pH to optimize product yield.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea has diverse applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent for studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or therapeutic agent due to its unique structural properties.
Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory or antimicrobial activity.
Industry: : Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea exerts its effects is complex and involves interactions with molecular targets such as enzymes or receptors. The compound's hydroxyethoxy and thiophene groups can engage in hydrogen bonding, hydrophobic interactions, and electron-donating/withdrawing effects, influencing biochemical pathways.
Comparación Con Compuestos Similares
Unique Properties: : Compared to similar compounds, 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea stands out due to its balanced hydrophilic and hydrophobic regions, enhancing its solubility and reactivity.
List of Similar Compounds
1-[2-(2-Hydroxyethoxy)-ethyl]-3-(2-methoxyethyl)urea: : Lacks the thiophene ring, resulting in different reactivity.
1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea: : Simpler structure with less steric hindrance.
1-[2-(2-Hydroxyethoxy)-2-(phenyl)ethyl]-3-(2-methoxyethyl)urea: : Replacement of thiophene with a phenyl group, altering electronic properties.
Propiedades
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSXPJLBPTWKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC=CS1)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)





![N-benzyl-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2977163.png)
![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)


![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)
